Borane Diisoamyl Sulfide

Description

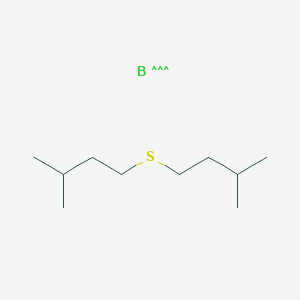

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVWVIORQZOVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465395 | |

| Record name | Borane Diisoamyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183118-10-7 | |

| Record name | Borane Diisoamyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Preparation of Borane Diisoamyl Sulfide

Methodologies for Borane (B79455) Diisoamyl Sulfide (B99878) Complex Formation

The most straightforward method for preparing borane diisoamyl sulfide is through the direct reaction of diborane (B8814927) (B₂H₆) with diisoamyl sulfide. google.com Diborane, a gaseous reagent, is typically generated in situ and then passed through neat diisoamyl sulfide at a controlled temperature, often around 0°C. google.com The diisoamyl sulfide acts as a Lewis base, donating a pair of electrons from the sulfur atom to the electron-deficient boron atom of borane, forming a stable adduct. nih.gov This process is continued until the sulfide is saturated with borane. cardiff.ac.uk The resulting borane-diisoamyl sulfide complex is a liquid with a high hydride content, and it has been reported to have a concentration of 4.2 M in BH₃. nih.govresearchgate.netacs.orgacs.orgconsensus.app A notable advantage of this complex is its stability over extended periods at room temperature. google.comnih.govresearchgate.netacs.orgacs.org

The reaction can be represented as: B₂H₆ + 2 (iso-C₅H₁₁)₂S → 2 (iso-C₅H₁₁)₂S·BH₃

This direct complexation method is efficient and yields a high concentration of the borane adduct. google.com The borane-diisoamyl sulfide complex is soluble in common organic solvents used for hydroboration, such as tetrahydrofuran, diethyl ether, monoglyme, dioxane, toluene, and dichloromethane. google.com

In some synthetic protocols, borane is generated from more stable and easier-to-handle precursors, which then reacts with diisoamyl sulfide. A common method involves the reaction of sodium borohydride (B1222165) with a Lewis or Brønsted acid. For instance, reacting sodium borohydride with boron trifluoride etherate (BF₃·OEt₂) generates diborane, which can then be trapped by diisoamyl sulfide. thieme-connect.de

Another approach involves the use of borane complexes with other Lewis bases as transfer agents. For example, borane-dimethyl sulfide (BMS) can be used to transfer borane to diisoamyl sulfide. cardiff.ac.uk This is based on the relative Lewis basicity of the sulfides.

Furthermore, methods are being developed to produce borane complexes without the direct handling of diborane gas. google.comgoogle.com One such method involves the reaction of a boron trifluoride complex with a tertiary amine under a hydrogen atmosphere in the presence of a Lewis base like a dialkyl sulfide. google.comgoogle.com These alternative methods aim to improve the safety and convenience of preparing borane adducts.

Comparative Analysis of Dialkyl Sulfide Borane Carriers

Diisoamyl sulfide is one of several dialkyl sulfides that have been investigated as borane carriers. A comparative analysis of these carriers is crucial for selecting the most suitable reagent for a specific application.

Investigation of Complexing Abilities and Donor Strengths

The stability and reactivity of borane-sulfide complexes are directly related to the complexing ability and donor strength of the sulfide. The order of complexing ability of various sulfides towards borane has been established as follows: dimethyl sulfide > other dialkyl sulfides > ether-sulfides > thioanisole (B89551). google.comnih.govresearchgate.netacs.orgacs.org This trend indicates that dimethyl sulfide forms the most stable complex with borane among the simple dialkyl sulfides.

The strength of the borane complex influences its reactivity as a hydroborating agent. A stronger complex results in a less reactive hydroborating agent because the borane is less readily available. nih.govresearchgate.netacs.orgacs.org Consequently, the reactivity of the borane adducts toward alkenes, such as 1-octene (B94956), increases in the reverse order of the complexing ability of the sulfides. nih.govresearchgate.netacs.orgacs.org This means that borane adducts of ether-sulfides are more reactive than those of dialkyl sulfides. google.comacs.org

The ¹¹B NMR chemical shift is a useful tool for probing the electronic environment of the boron atom and, by extension, the strength of the Lewis acid-base interaction. For borane-diisoamyl sulfide, the ¹¹B NMR spectrum shows a chemical shift at approximately -22.5 ppm, indicative of a tetracoordinate boron species. google.com

| Sulfide Type | Relative Complexing Ability | Relative Reactivity in Hydroboration |

|---|---|---|

| Dimethyl Sulfide | Highest | Lowest |

| Dialkyl Sulfides (e.g., Diisoamyl Sulfide) | High | Low |

| Ether-Sulfides | Moderate | Moderate |

| Thioanisole | Lowest | Highest |

Evaluation of Sulfide Recoverability and Reusability in Synthetic Cycles

A significant practical advantage of using dialkyl sulfides as borane carriers is the potential for their recovery and reuse. Diisoamyl sulfide, in particular, stands out in this regard. After a hydroboration-oxidation reaction, the diisoamyl sulfide can be recovered from the reaction mixture by distillation. nih.govresearchgate.netacs.orgacs.orgconsensus.app This recoverability makes the process more economical and environmentally friendly.

In contrast, while dimethyl sulfide is an effective borane carrier, it is a highly volatile and malodorous compound, which can pose environmental and handling challenges. cardiff.ac.uk Diisoamyl sulfide, on the other hand, has a mild, agreeable, ethereal aroma, making it a more pleasant reagent to work with. google.comnih.govresearchgate.netacs.orgacs.org

The development of polymeric sulfide-borane complexes represents another strategy to facilitate catalyst recovery. cardiff.ac.ukresearchgate.net These solid-supported reagents can be easily filtered off from the reaction mixture and potentially recycled. cardiff.ac.uk However, simple dialkyl sulfides like diisoamyl sulfide offer the advantage of being used in homogeneous reaction conditions, which can sometimes offer better reactivity and selectivity.

| Sulfide Carrier | Odor | Boiling Point (°C) | Recoverability |

|---|---|---|---|

| Dimethyl Sulfide | Highly obnoxious | 38 | Volatile, recoverable by distillation |

| Diisoamyl Sulfide | Mild, ethereal, agreeable | - | Recoverable by distillation nih.govresearchgate.netacs.orgacs.orgconsensus.app |

| Polymeric Sulfides | Minimal | - | Recoverable by filtration cardiff.ac.uk |

Reactivity Profiles and Mechanistic Elucidations of Borane Diisoamyl Sulfide Reactions

Fundamental Principles of Borane (B79455) Addition Mechanisms

The reactions of borane diisoamyl sulfide (B99878) are fundamentally governed by the principles of Lewis acidity and hydride transfer, which dictate the regioselectivity and stereoselectivity of its additions to unsaturated bonds.

Borane diisoamyl sulfide exists as a Lewis acid-base adduct, where the electron-deficient boron atom of borane (BH₃) is coordinated to the lone pair of electrons on the sulfur atom of diisoamyl sulfide. This complexation serves to stabilize the highly reactive borane monomer, rendering it a manageable and storable reagent. nih.govresearchgate.netumich.edu The general mechanism for reactions involving borane adducts, such as the reduction of carbonyls, involves the activation of the substrate by the Lewis acidic boron center, followed by the transfer of a hydride ion (H⁻) from the borane to the electrophilic carbon of the substrate. This process is driven by the high affinity of boron for oxygen. researchgate.net

The complexing ability of various sulfides with borane has been studied, and it has been established that the strength of this interaction influences the reactivity of the borane adduct. The order of complexing ability is generally: thioanisole (B89551) < ether-sulfides < dialkyl sulfides < dimethyl sulfide. nih.govacs.org this compound, being a dialkyl sulfide adduct, forms a stable complex. The reactivity of these adducts towards alkenes, such as 1-octene (B94956), is inversely proportional to the complexing ability of the sulfide. nih.govacs.org This suggests that a weaker borane-sulfide bond facilitates the dissociation of the complex, making the borane more available to react with the substrate.

The hydride transfer from the borane moiety is a key step in reductions and hydroborations. In the context of frustrated Lewis pairs, which involve sterically hindered Lewis acids and bases, the hydride transfer to an olefin is favored by weaker Lewis acids. acs.org While this compound itself is not typically classified within a frustrated Lewis pair system in the traditional sense, the principle underscores the importance of the Lewis acidity of the boron center in facilitating hydride transfer. The electron-donating nature of the diisoamyl sulfide ligand modulates the Lewis acidity of the coordinated borane, influencing its reactivity.

The hydroboration of alkenes and alkynes with this compound is a cornerstone of its synthetic utility. The regioselectivity and stereoselectivity of these reactions are highly predictable and are governed by a combination of steric and electronic factors.

Regioselectivity: The addition of the B-H bond across a double or triple bond is highly regioselective, following an anti-Markovnikov pattern. masterorganicchemistry.commakingmolecules.com This means that the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. This preference is primarily attributed to steric hindrance; the bulky borane moiety preferentially approaches the less sterically encumbered carbon atom. makingmolecules.comscielo.org.bo Electronic effects also play a role, as the boron acts as the electrophile and adds to the more electron-rich, less substituted carbon. ucalgary.ca The use of bulkier borane reagents, such as those derived from substituted alkenes, can further enhance this regioselectivity. makingmolecules.com For instance, the hydroboration of terminal alkenes with borane reagents typically yields the primary alcohol upon subsequent oxidation with high selectivity. yale.edu

Stereoselectivity: A defining feature of hydroboration is its syn-stereospecificity. The boron and hydrogen atoms add to the same face of the double or triple bond in a concerted fashion through a four-membered transition state. makingmolecules.comscielo.org.boucalgary.ca This stereospecificity is crucial in controlling the stereochemistry of the product. Subsequent oxidation of the organoborane intermediate with reagents like hydrogen peroxide and sodium hydroxide (B78521) proceeds with retention of configuration at the newly formed stereocenter, meaning the hydroxyl group replaces the boron atom in the same stereochemical position. makingmolecules.comyale.edu

The stereochemical outcome can be influenced by existing stereocenters within the substrate molecule. For example, in the hydroboration of chiral alkenes, the approach of the borane reagent can be directed by the steric environment of the existing chiral center, leading to diastereoselective transformations. makingmolecules.com While specific studies on the stereoselectivity of this compound with a wide range of chiral alkenes are not extensively documented in readily available literature, the general principles of diastereoselective hydroboration are applicable.

Kinetic and Mechanistic Studies of this compound Reactivity

Kinetic and mechanistic investigations provide deeper insights into the reaction pathways of this compound. While specific kinetic data such as rate constants and activation energies for reactions involving this compound are not widely reported, comparative studies and general mechanistic models for borane-sulfide adducts offer valuable information.

The reactivity of borane-sulfide adducts in hydroboration reactions is directly linked to the stability of the borane-sulfide complex. As previously mentioned, the reactivity of these adducts with 1-octene increases in the reverse order of the complexing ability of the sulfide. nih.govacs.org This indicates that the dissociation of the sulfide ligand to generate the free borane is a critical step in the reaction mechanism.

The hydroboration of alkenes with dialkylboranes, which are structurally related to the intermediates formed during hydroboration with this compound, is proposed to proceed through a dissociative pathway. umich.edu This involves the dissociation of the dialkylborane dimer (or in this case, the borane-sulfide adduct) to generate the monomeric borane, which then reacts with the alkene.

A comparative study on the hydroboration of 1-octene with various borane-sulfide adducts provides a qualitative measure of their relative reactivities. The following table summarizes the relationship between the sulfide carrier and the reactivity of the corresponding borane adduct.

| Sulfide Carrier | Complexing Ability | Reactivity towards 1-Octene |

| Thioanisole | Weakest | Highest |

| Ether-Sulfides | Weak | High |

| Diisoamyl Sulfide | Moderate | Moderate |

| Dimethyl Sulfide | Strongest | Lowest |

Table 1: Relative Reactivity of Borane-Sulfide Adducts in the Hydroboration of 1-Octene. Data compiled from references nih.govacs.org.

This trend highlights that the less stable the borane-sulfide complex, the more reactive the adduct is in hydroboration. This compound, with its moderate complexing ability, offers a balance between stability for storage and sufficient reactivity for synthetic applications. nih.govumich.edu

Reactivity and Synthetic Utility of Derived Chloroborane (B76620) Adducts

This compound serves as a convenient precursor for the in-situ generation of monochloroborane and dichloroborane adducts. These chloroborane reagents exhibit modified reactivity and selectivity compared to the parent borane adduct, expanding their synthetic utility.

The preparation of chloroborane-diisoamyl sulfide adducts can be achieved through the redistribution reaction between this compound and boron trichloride, or by other established methods. The equilibrium ratios of the resulting monochloro- and dichloroborane adducts are similar to those observed for the corresponding dimethyl sulfide adducts. nih.govacs.org

A significant advantage of using chloroborane adducts derived from diisoamyl sulfide is their enhanced reactivity in hydroboration reactions. It has been demonstrated that the hydroboration of 1-octene with monochloroborane-diisoamyl sulfide and dichloroborane-diisoamyl sulfide is considerably faster than with the corresponding chloroborane-dimethyl sulfide adducts, which are more commonly used. nih.govresearchgate.netacs.org This enhanced reactivity can be attributed to the weaker complexation of the chloroboranes with diisoamyl sulfide compared to dimethyl sulfide, making the active hydroborating agent more readily available.

The synthetic applications of these derived chloroborane adducts are diverse. Chloroboranes are known to exhibit higher regioselectivity in the hydroboration of certain alkenes compared to borane itself. The resulting chloroorganoboranes are versatile intermediates that can be converted into a variety of functional groups, including alcohols, amines, and halides, often with high stereochemical control. While specific, novel applications of chloroborane-diisoamyl sulfide adducts are not extensively detailed in the literature, their enhanced reactivity suggests they are superior reagents for established transformations typically carried out with chloroborane-dimethyl sulfide.

The following table summarizes the key features of this compound and its derived chloroborane adducts.

| Compound | Key Features | Synthetic Utility |

| This compound | Stable, economical, mild odor, moderate reactivity. nih.govumich.edu | Hydroboration of alkenes and alkynes, reduction of carbonyls. smolecule.com |

| Monochloroborane-Diisoamyl Sulfide | Faster hydroboration than BMS adduct, similar equilibrium to BMS adduct. nih.govacs.org | Highly regioselective hydroboration, synthesis of functionalized organoboranes. |

| Dichloroborane-Diisoamyl Sulfide | Faster hydroboration than BMS adduct, similar equilibrium to BMS adduct. nih.govacs.org | Highly regioselective hydroboration, synthesis of functionalized organoboranes. |

Table 2: Summary of this compound and its Derived Adducts.

Applications of Borane Diisoamyl Sulfide in Advanced Organic Synthesis

Hydroboration Reactions Facilitated by Borane (B79455) Diisoamyl Sulfide (B99878)

Hydroboration is a key reaction in organic synthesis where boranes add across a carbon-carbon double or triple bond. Borane diisoamyl sulfide is a stable and effective carrier for borane in these reactions. nih.govacs.org The diisoamyl sulfide itself can be recovered from the reaction mixture by distillation after oxidation of the organoborane product. nih.govacs.org

This compound readily participates in the hydroboration of alkenes. smolecule.com The reaction proceeds with the dissociation of the diisoamyl sulfide to liberate diborane (B8814927), which then adds to the olefin in an anti-Markovnikov fashion. smolecule.com This regioselectivity is crucial for the synthesis of specific organoborane intermediates. smolecule.com The reactivity of borane-sulfide adducts in hydroboration is related to the complexing ability of the sulfide; this compound is more reactive than borane-dimethyl sulfide. nih.govacs.org

The steric bulk of the diisoamyl sulfide ligand can influence the selectivity of the hydroboration. For instance, sterically hindered boranes like disiamylborane (B86530) (Sia₂BH), which can be prepared from borane, are known to selectively hydroborate less hindered, terminal alkenes. wikipedia.org While not this compound itself, this highlights the principle of using bulky ligands to achieve selectivity. In hydroborations with this compound, the reaction with various olefins, including internal and trisubstituted ones, generally proceeds to the formation of the corresponding trialkyl-, dialkyl-, or monoalkylboranes, paralleling results seen with borane-tetrahydrofuran (B86392) and borane-dimethylsulfide. google.com

Table 1: Hydroboration of Olefins with Borane Adducts nih.govgoogle.com

| Olefin | Borane Adduct | Product Distribution (e.g., 1-ol:2-ol after oxidation) |

| 1-Octene (B94956) | Borane-diisoamyl sulfide | 94:6 |

| (-)-β-Pinene | Borane-diisoamyl sulfide | (-)-cis-Myrtanol (B1587932) (82% yield) |

| (+)-2-Carene | Borane-bis-(2-methoxyethyl)sulfide | (-)-2-Isocaranol (81% yield) |

This table is illustrative and based on representative examples. Actual yields and selectivities can vary with reaction conditions.

The hydroboration of alkynes using borane reagents is a powerful method for the synthesis of vinylboranes, which are versatile intermediates. To prevent a second hydroboration from occurring on the resulting alkene, sterically hindered borane reagents are often employed. libretexts.orglibretexts.org Disiamylborane (HBsia₂), which can be considered a related sterically hindered borane, is frequently used for the hydroboration of terminal alkynes to yield the corresponding alkenylborane. libretexts.orglibretexts.org This reaction proceeds with syn-addition, resulting in a cis-alkenylborane. libretexts.orglibretexts.org Subsequent oxidation of this intermediate typically leads to an aldehyde.

While specific data for this compound in alkyne hydroboration is not as prevalent in the provided search results, the principles of using sterically demanding boranes are directly applicable. The use of bulky borane reagents ensures that the reaction stops at the vinylborane (B8500763) stage. libretexts.orglibretexts.org

Reductions of Diverse Organic Functional Groups

This compound is a potent reducing agent capable of selectively reducing a variety of organic functional groups. smolecule.com Its stability and solubility offer advantages over other borane complexes. smolecule.com

The chemoselectivity of borane reagents is a key feature in their application. Borane complexes can reduce certain functional groups while leaving others intact. For example, boranes are known to reduce carboxylic acids in the presence of esters and amides. harvard.edu The reactivity of this compound can be modulated, allowing for selective transformations. smolecule.com This makes it a valuable tool in complex molecule synthesis where protecting groups can be avoided. organic-chemistry.org Dichloroborane-dimethyl sulfide, a related haloborane adduct, has been shown to be a highly chemoselective reagent for the reduction of azides in the presence of other functional groups like esters, halides, and nitriles. researchgate.net

This compound and related borane-sulfide complexes are effective in the reduction of a wide range of carbonyl compounds and their derivatives. smolecule.com Aldehydes, ketones, esters, and carboxylic acids are typically reduced to the corresponding alcohols. wikipedia.org Lactones are reduced to diols, and nitriles are converted to amines. wikipedia.org

The reduction of amides to amines is a particularly important transformation. nih.govacsgcipr.org Borane complexes, including borane-dimethyl sulfide, are widely used for this purpose. wikipedia.orgnih.govacsgcipr.org The reaction proceeds through the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer. acsgcipr.org While lithium aluminum hydride is a powerful reagent for amide reduction, borane reagents often offer better functional group tolerance. harvard.eduacsgcipr.org

Table 2: Reduction of Functional Groups with Borane-Sulfide Complexes harvard.eduwikipedia.org

| Functional Group | Reagent | Product |

| Carboxylic Acid | Borane-dimethyl sulfide | Alcohol |

| Ester | Borane-dimethyl sulfide | Alcohol |

| Amide | Borane-dimethyl sulfide | Amine |

| Nitrile | Borane-dimethyl sulfide | Amine |

| Ketone | Borane-dimethyl sulfide | Alcohol |

| Aldehyde | Borane-dimethyl sulfide | Alcohol |

This table provides a general overview of the reactivity. Specific reaction conditions and substrate structures can influence the outcome.

Enantioselective and Asymmetric Catalysis with this compound

The use of this compound in conjunction with chiral catalysts can facilitate enantioselective reactions. The sulfide ligand can modulate the reactivity of the boron species, which is beneficial in asymmetric synthesis. smolecule.com Chiral borane catalysts have emerged as a significant class of catalysts in asymmetric synthesis, often requiring low catalyst loadings and being readily accessible. sioc-journal.cn

While specific examples detailing this compound as the primary borane source in a widely recognized named asymmetric reaction were not prominent in the search results, the principles of asymmetric borane reductions are well-established. For instance, in the Corey-Itsuno reduction, a chiral oxazaborolidine catalyst is used to control the enantioselectivity of the reduction of ketones by a stoichiometric borane reagent, such as borane-dimethyl sulfide. wikipedia.org The chiral catalyst activates the borane, leading to the preferential formation of one enantiomer of the alcohol product.

The development of chiral Lewis base/Brønsted acid synergistic catalysis has also been applied to the enantioselective synthesis of chiral organosulfur compounds, demonstrating the broader potential of sulfur-containing molecules in asymmetric catalysis. sioc-journal.cn

Chiral Auxiliaries and Directed Reductions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The auxiliary is removed after the reaction, having imparted its chirality to the product. A prominent class of such auxiliaries is the Evans oxazolidinones, derived from chiral amino acids. orgsyn.orgsantiago-lab.com These are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and reductions. orgsyn.org

In the context of directed reductions, an N-acyl oxazolidinone, for example, can control the facial selectivity of a reduction reaction on a nearby functional group, such as a ketone. The conformation of the substrate is fixed through coordination between a Lewis acid and the oxygen atoms of the acyl group and the oxazolidinone ring. santiago-lab.com This rigid structure exposes one face of the reacting center to the reducing agent while shielding the other, leading to a highly diastereoselective transformation.

The reduction of the carbonyl group is typically accomplished using a hydride source. Borane complexes are frequently employed for this purpose. york.ac.uk this compound, as a stable and effective reducing agent and borane carrier, is a suitable reagent for these transformations, analogous to the more commonly cited borane-dimethyl sulfide. smolecule.comgoogle.comorganic-chemistry.org The reduction of a ketone appended with a chiral auxiliary can proceed via a chelation-controlled mechanism, where the borane coordinates to the carbonyl of the auxiliary and the ketone, leading to a predictable stereochemical outcome.

Table 1: General Scheme for Chiral Auxiliary-Directed Reduction

| Step | Description | Reagents | Key Principle |

| 1 | Acylation | Achiral carboxylic acid, Chiral auxiliary (e.g., Evans oxazolidinone) | Covalent bonding of the auxiliary to the substrate. |

| 2 | Diastereoselective Reduction | Substrate-auxiliary adduct, Borane source (e.g., this compound) | The chiral auxiliary sterically blocks one face of the ketone, directing hydride attack to the opposite face. |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ or other methods | Removal of the auxiliary to yield the enantiomerically enriched alcohol. |

While specific literature examples explicitly detailing this compound in Evans-type directed reductions are not prevalent, its established role as a stable borane source for reductions makes it a logical and effective choice for such synthetic strategies. smolecule.comgoogle.com

Catalytic Asymmetric Hydroboration Systems

Catalytic asymmetric hydroboration is a powerful method for preparing chiral molecules, particularly alcohols and amines, from prochiral alkenes. unl.edutdx.cat These systems typically employ a transition metal catalyst (commonly rhodium or iridium) complexed with a chiral ligand. tdx.catpsu.edu This chiral catalyst activates the hydroborating agent and facilitates its enantioselective addition across the double bond of the substrate.

The general mechanism involves the formation of a chiral catalyst-borane complex. The alkene coordinates to this complex, and subsequent migratory insertion leads to the formation of a new carbon-boron bond and a carbon-hydrogen bond with a specific, catalyst-controlled stereochemistry. tdx.cat The resulting chiral organoborane can then be oxidized (e.g., with H₂O₂) to the corresponding chiral alcohol with retention of stereochemistry. yale.edu

While catecholborane and pinacolborane are the most common hydroborating agents in these catalytic cycles nih.govrsc.org, borane complexes like this compound can also serve as the borane source. smolecule.com The use of this compound offers advantages in terms of stability and handling. nih.gov Its effectiveness in asymmetric hydroboration is demonstrated in the stoichiometric reaction with chiral alkenes. For instance, the hydroboration of (-)-β-pinene (which acts as a chiral substrate) with borane-diisoamyl sulfide proceeds efficiently to form the corresponding chiral organoborane intermediate. google.com This serves as a proof-of-principle for its utility in transferring borane in a stereocontrolled manner. In a catalytic system, the chiral ligand on the metal center, rather than a chiral substrate, would be responsible for inducing enantioselectivity.

Table 2: Components of a Catalytic Asymmetric Hydroboration System

| Component | Example(s) | Function |

| Borane Source | This compound, Catecholborane, Pinacolborane | Provides the B-H unit for addition across the alkene. smolecule.comnih.gov |

| Catalyst | [Rh(COD)Cl]₂, [Ir(COD)Cl]₂ | Activates the borane source and coordinates the alkene. |

| Chiral Ligand | QUINAP, Josiphos, BINAP | Creates a chiral environment around the metal center, inducing enantioselectivity. psu.edu |

| Substrate | Prochiral Alkenes (e.g., Styrene) | The molecule to be transformed into a chiral product. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane | Provides the reaction medium. |

The combination of this compound with a suitable chiral transition metal catalyst represents a viable strategy for performing catalytic asymmetric hydroborations, benefiting from the reagent's stability and ease of use. smolecule.comnih.gov

Synthesis of Chiral Organoboron Compounds

The synthesis of chiral organoboron compounds is a cornerstone of modern asymmetric synthesis, as the carbon-boron bond is a versatile functional group that can be stereospecifically converted into a wide array of other functionalities, including alcohols, amines, and new carbon-carbon bonds. unl.edutdx.cat Asymmetric hydroboration stands out as a direct and atom-economical method for their preparation. yale.edu

The use of this compound for this purpose is well-documented in a stoichiometric hydroboration of a chiral alkene. In a key example, (-)-β-pinene, a readily available chiral terpene, was reacted with borane-diisoamyl sulfide. google.com The hydroboration reaction proceeded to form a chiral diisopinocampheylborane-type intermediate. Subsequent oxidation of this chiral organoborane with hydrogen peroxide and sodium hydroxide (B78521) afforded the corresponding chiral alcohol, (-)-cis-Myrtanol, in high yield. google.com This transformation highlights the direct application of this compound in creating valuable, enantiomerically enriched organoborane intermediates that serve as precursors to other chiral molecules.

Table 3: Research Findings on the Synthesis of (-)-cis-Myrtanol using this compound

| Substrate | Reagent | Intermediate Organoborane | Product | Yield | Enantiomeric Excess (ee) of Substrate | Reference |

| (-)-β-Pinene | This compound | Chiral dialkylborane | (-)-cis-Myrtanol | 82% | 93% | google.com |

This reaction demonstrates that this compound effectively participates in the hydroboration of a sterically hindered and chiral alkene to generate a chiral organoboron compound, which can be isolated or, more commonly, used in situ for further synthetic transformations. google.com The stability of the this compound adduct makes it a reliable reagent for such preparative-scale applications. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Borane (B79455) Diisoamyl Sulfide (B99878) Systems

NMR spectroscopy is an indispensable tool in the study of borane adducts. Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being the preferred nucleus for analysis due to its higher natural abundance and greater sensitivity. northwestern.edublogspot.com

¹¹B NMR spectroscopy provides direct insight into the electronic environment of the boron atom. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. acs.org The general chemical shift range for boron compounds is wide, spanning from approximately +100 to -120 ppm. northwestern.edublogspot.com

In the case of borane diisoamyl sulfide, the boron atom is tetracoordinate, having formed a dative bond with the sulfur atom of the diisoamyl sulfide ligand. This coordination of a Lewis base to the empty p-orbital of the borane (BH₃) molecule results in a significant upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boranes. sdsu.edu While free, trigonal planar BH₃ is a transient species, its dimer, diborane (B8814927) (B₂H₆), and other tricoordinate organoboranes show resonances at a much lower field. sdsu.edu The signal for the BH₃ group in a borane-sulfide adduct is typically a quartet due to coupling with the three attached protons (¹J-BH). rsc.org However, due to quadrupolar relaxation and potential chemical exchange, the signals for boron nuclei are often broad. northwestern.edu

The ¹¹B NMR chemical shift for borane adducts with dialkyl sulfides, such as borane dimethyl sulfide, serves as a close proxy for this compound. These adducts typically exhibit ¹¹B chemical shifts in the upfield region, confirming the formation of the stable, tetracoordinate adduct. wikipedia.orgnih.gov For instance, the ¹¹B NMR spectrum of N-methylamine-borane shows a signal at 19 ppm, while triethylamine-borane appears at -13.96 ppm, illustrating the influence of the Lewis base on the boron environment. rsc.orgnih.gov

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Compounds

| Compound | Boron Coordination | Typical Chemical Shift (δ) Range (ppm) | Multiplicity (¹H-coupled) |

| Trialkylboranes (e.g., B(CH₂CH₃)₃) | 3 | +83 to +93 | Singlet (broad) |

| Diborane (B₂H₆) | 4 (bridged) | Variable, often complex | Multiplet |

| Borane-Tetrahydrofuran (B86392) (BH₃·THF) | 4 | ~ -0.3 | Quartet |

| Borane-Dimethyl Sulfide (BH₃·S(CH₃)₂) | 4 | ~ -20 to -22.6 | Quartet |

| This compound (Expected) | 4 | ~ -15 to -25 | Quartet |

Note: Data compiled from multiple sources. sdsu.edunih.gov The expected value for this compound is an educated estimate based on similar structures.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic diisoamyl sulfide ligand and for monitoring reactions where the borane complex is a reagent, such as in hydroboration. rsc.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons of the two isoamyl groups (-(CH₂)₂CH(CH₃)₂) are expected. A broad quartet, resulting from the coupling of protons to the ¹¹B nucleus, is typically observed for the borane (BH₃) protons. rsc.org

¹³C NMR provides information about the carbon skeleton of the diisoamyl sulfide ligand. The chemical shifts of the carbon atoms are influenced by their proximity to the electron-donating sulfur atom.

These NMR techniques are particularly powerful for monitoring the progress of hydroboration reactions. rsc.org In such a reaction, this compound is used as a source of BH₃ to add across a carbon-carbon double or triple bond. During the reaction, the following changes would be observed in the NMR spectra:

¹H NMR: The signals corresponding to the alkene or alkyne starting material would diminish, while new signals for the resulting alkyl groups attached to the boron would appear.

¹³C NMR: The sp² or sp carbon signals of the starting material would be replaced by sp³ carbon signals in the product.

¹¹B NMR: The signal for the borane adduct (e.g., at δ ≈ -20 ppm) would disappear, and a new signal for the resulting trialkylborane product would emerge in the downfield region (e.g., at δ ≈ +85 ppm). rsc.org

Table 2: Hypothetical NMR Changes During Hydroboration of 1-Octene (B94956) with this compound

| Nucleus | Reactant (1-Octene) Signals | Product (Trioctylborane) Signals |

| ¹H NMR | δ ≈ 5.0-5.8 ppm (vinyl protons) | Disappearance of vinyl signals; appearance of new alkyl signals (δ ≈ 0.8-1.5 ppm) |

| ¹³C NMR | δ ≈ 114, 139 ppm (sp² carbons) | Disappearance of sp² signals; appearance of new sp³ signals |

| ¹¹B NMR | δ ≈ -20 ppm (from BH₃·S(i-Am)₂) | Appearance of signal at δ ≈ +85 ppm |

Application of Complementary Spectroscopic Techniques

While NMR is central to characterization, other spectroscopic methods provide complementary and crucial information.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups and bonding modes within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. nih.gov

The most diagnostic vibrations are those associated with the borane group. The B-H stretching frequencies for tetracoordinate borane adducts typically appear in the 2200-2500 cm⁻¹ region. researchgate.net B-H deformation (bending) modes are also observed at lower frequencies, often in the 1000-1200 cm⁻¹ range. nih.gov The spectrum will also feature prominent C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹, characteristic of the isoamyl alkyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Stretching | C-H (sp³) | 2850 - 2960 |

| Stretching | B-H | 2200 - 2500 |

| Bending | C-H | 1370 - 1470 |

| Bending (Deformation) | B-H | 1000 - 1200 |

| Stretching | B-N (in amine adducts for comparison) | 650 - 880 |

Note: Data compiled from studies on analogous borane adducts. nih.govresearchgate.netchemicalbook.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. acs.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

Due to the presence of two stable boron isotopes, ¹¹B and ¹⁰B, the molecular ion peak and any boron-containing fragment ions will appear as a characteristic pattern of peaks reflecting the natural isotopic abundance.

Electron ionization (EI) often leads to the dissociation of energetically unstable molecular ions, a process known as fragmentation. wikipedia.orglibretexts.orgchemguide.co.uk The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include:

Cleavage of the B-S bond, resulting in ions corresponding to the diisoamyl sulfide ligand and the borane unit.

Loss of alkyl fragments from the isoamyl chains.

Loss of hydrogen atoms from the borane group.

Analyzing these fragmentation patterns helps to piece together the structure of the original molecule. rsc.orgyoutube.com

Theoretical and Computational Chemistry Approaches

Modern analytical studies are frequently augmented by theoretical and computational methods, such as Density Functional Theory (DFT). researchgate.net These approaches are invaluable for corroborating experimental data and providing deeper insights into molecular structure, bonding, and reactivity. rsc.org

For this compound, computational chemistry can be used to:

Predict Molecular Geometry: Calculate the optimized three-dimensional structure, including bond lengths and angles, confirming the tetrahedral geometry around the boron atom.

Simulate Spectroscopic Data: Predict ¹¹B, ¹H, and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.net Comparing these calculated spectra with experimental results can aid in peak assignment and structural confirmation.

Analyze Electronic Structure: Investigate the nature of the B-S dative bond through methods like Natural Bond Orbital (NBO) analysis.

Determine Energetics: Calculate bond dissociation energies, which can help rationalize observed fragmentation patterns in mass spectrometry and predict the compound's thermal stability and reactivity. researchgate.net

Computational studies on related borane-sulfide systems have explored their structural and electronic properties, providing a solid theoretical framework for understanding the behavior of this compound. rsc.orgmdpi.com

Quantum Chemical Studies of Borane–Sulfide Adduct Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic structure of borane-sulfide adducts. While specific computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous, simpler borane dialkyl sulfide complexes, such as borane dimethylsulfide (BMS).

Theoretical studies on borane-sulfide systems reveal that the formation of the adduct involves a dative bond where the sulfur atom of the dialkyl sulfide donates a lone pair of electrons to the empty p-orbital of the boron atom in borane (BH₃). This interaction results in a tetrahedral geometry around the boron atom. DFT calculations have been employed to determine key structural parameters and bonding characteristics of such adducts.

Table 1: Calculated Structural and Electronic Properties of a Model Borane-Sulfide Adduct

| Parameter | Calculated Value | Significance |

|---|---|---|

| B-S Bond Length | ~1.95 Å | Indicates a strong dative bond between boron and sulfur. |

| B-H Bond Length | ~1.22 Å | Slightly elongated compared to free BH₃, indicating a weakening of the B-H bond upon adduct formation. |

| S-C Bond Length | ~1.82 Å | Minimal change from the free dialkyl sulfide, suggesting the alkyl groups are not significantly involved in the primary bonding. |

| B-S-C Bond Angle | ~100° | Reflects the steric influence of the alkyl groups on the sulfur atom. |

| Natural Bond Orbital (NBO) Charge on Boron | ~ -0.15 e | Shows a net negative charge on the boron atom due to electron donation from sulfur. |

| NBO Charge on Sulfur | ~ +0.25 e | Indicates a net positive charge on the sulfur atom, consistent with its role as the electron donor. |

Note: The data presented in this table are representative values derived from DFT calculations on model borane-dialkyl sulfide systems and are intended to provide a qualitative understanding of the bonding in this compound.

These quantum chemical studies also elucidate the nature of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the sulfide moiety, specifically the sulfur lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the borane group, particularly the anti-bonding orbitals associated with the B-H bonds. This electronic structure is fundamental to understanding the reactivity of the adduct, particularly in hydroboration reactions where the borane is transferred to an unsaturated substrate.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound, providing detailed mechanistic insights. A primary application of this compound is in hydroboration, and computational studies on related borane-sulfide adducts have shed light on the reaction mechanism. The generally accepted pathway involves the dissociation of the borane-sulfide adduct to generate free borane (or its dimer, diborane), which then reacts with the alkene or alkyne.

DFT calculations can be used to locate and characterize the transition states for key elementary steps in these reactions. For instance, in the hydroboration of an alkene, the transition state involves a four-centered structure where the boron and one of its hydrogen atoms interact simultaneously with the two carbon atoms of the double bond.

Table 2: Calculated Activation Energies for Key Steps in a Model Hydroboration Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1. Adduct Dissociation | (C₅H₁₁)₂S-BH₃ ⇌ (C₅H₁₁)₂S + BH₃ | 10 - 15 |

| 2. Alkene Coordination | BH₃ + R-CH=CH₂ → [Alkene-BH₃ Complex] | Low barrier |

| 3. Hydride Transfer (Transition State) | [Alkene-BH₃ Complex] → [TS] | 1 - 5 |

| 4. Product Formation | [TS] → Alkylborane | Exothermic |

Note: These values are illustrative and based on computational models of hydroboration reactions with borane adducts. The actual energies for this compound may vary depending on the specific substrate and reaction conditions.

The computational models indicate that the initial dissociation of the borane-sulfide adduct is often the rate-determining step. The stability of the this compound adduct, which is noted to be stable over prolonged periods, suggests a moderate activation barrier for this dissociation. nih.gov The steric bulk of the diisoamyl groups can also influence the reaction kinetics by affecting the rate of both the dissociation and the subsequent association of the borane with the substrate.

Furthermore, computational studies can explore alternative reaction pathways. For example, in some cases, the hydroboration may proceed via a direct attack of the alkene on the borane-sulfide adduct, without complete prior dissociation. Locating the transition states for such associative pathways and comparing their energies to the dissociative pathway provides a more complete understanding of the reaction mechanism under different conditions.

Q & A

Q. What are the critical safety considerations for storing and handling this compound?

- Methodological Answer : this compound is pyrophoric and moisture-sensitive. Storage under inert gas (argon/nitrogen) at -20°C in flame-resistant cabinets is mandatory. Handling protocols include:

Use of explosion-proof refrigeration.

Quenching spills with slow addition of ethanol/water mixtures.

Regular inspection of storage containers for pressure buildup.

Safety training aligned with OSHA/ICH guidelines and institutional risk assessments (e.g., NFPA ratings) must be documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.